molecular formula C21H29N5OS2 B12244619 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12244619
M. Wt: 431.6 g/mol
InChI Key: ROMFTSSKDSYKFZ-UHFFFAOYSA-N
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Description

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole ring can be synthesized through the reaction of cyclopropylamine with thioamide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable halogenated precursor. Finally, the pyrimidine ring is formed via a cyclization reaction involving the thiazole and piperazine intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings .

Scientific Research Applications

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group, thiazole ring, piperazine ring, and pyrimidine ring in a single molecule makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C21H29N5OS2

Molecular Weight

431.6 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C21H29N5OS2/c1-28-21-23-18(15-4-10-27-11-5-15)12-19(24-21)26-8-6-25(7-9-26)13-17-14-29-20(22-17)16-2-3-16/h12,14-16H,2-11,13H2,1H3

InChI Key

ROMFTSSKDSYKFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C4CC4)C5CCOCC5

Origin of Product

United States

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